
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H20BrN3OS2 and its molecular weight is 450.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a bromophenyl group and a methoxybenzenecarbothioyl moiety. The synthesis typically involves the reaction of piperazine derivatives with appropriate thioamide precursors, leading to the formation of the desired carbothioamide structure.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial activity. The presence of the bromine atom enhances electron density, which may contribute to increased antibacterial potency compared to similar compounds lacking this substitution .
Table 1: Antimicrobial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 15 µg/mL |
| 4-(4-bromophenyl)-thiosemicarbazide | 20 µg/mL |
| Chlorinated analogue | 30 µg/mL |
Inhibition of Tyrosinase Activity
Tyrosinase (TYR) inhibition is crucial for developing treatments for hyperpigmentation disorders. Compounds similar to this compound have demonstrated significant inhibitory effects on TYR activity, suggesting potential applications in dermatological therapies . The mechanism involves competitive inhibition, where the compound mimics substrate interactions within the enzyme's active site.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various piperazine derivatives against common pathogens. This compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
- Tyrosinase Inhibition Assay : In vitro assays showed that this compound could reduce melanin production in B16F10 melanoma cells, demonstrating its potential as an anti-hyperpigmentation agent. The IC50 value was found to be significantly lower than that of conventional inhibitors like kojic acid, highlighting its efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Tyrosinase Inhibition : By mimicking L-tyrosine, the compound competes for binding at the active site of tyrosinase, thereby inhibiting melanin synthesis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS2/c1-24-17-8-2-14(3-9-17)18(25)22-10-12-23(13-11-22)19(26)21-16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPODIADRSEMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














